![molecular formula C23H19ClFN3O3S B2884403 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide CAS No. 1031619-55-2](/img/structure/B2884403.png)
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound . The molecule also contains a fluorophenyl group, a chloro group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, a phenyl ring, and an acetamide group . The presence of sulfur, nitrogen, and oxygen atoms in the benzothiadiazine ring makes it a heterocyclic compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic sites on the benzothiadiazine ring and the acetamide group . The presence of the fluorine and chlorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its molecular weight, the presence of polar groups, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Antiviral Research
This compound, due to its structural complexity, could be explored for antiviral properties. Indole derivatives, which share some structural similarities, have been found to possess antiviral activities . By analogy, our compound could be synthesized into derivatives that might interact with viral proteins or RNA, potentially inhibiting viral replication.
Anti-inflammatory and Analgesic Development
The benzothiadiazine moiety is known to exhibit anti-inflammatory and analgesic effects. Research could focus on synthesizing variants of this compound to evaluate their efficacy in reducing inflammation and pain, which could lead to the development of new medications for conditions like arthritis or chronic pain .
Anticancer Agent Synthesis
Compounds with similar structures have been used in the synthesis of anticancer agents. The compound’s ability to bind to various biological receptors could be harnessed to target and kill cancer cells, making it a potential candidate for cancer drug development .
Antimicrobial and Antifungal Applications
The indole core structure is known to contribute to antimicrobial and antifungal activities. This compound could be modified to enhance these properties, leading to the creation of new drugs that combat resistant strains of bacteria and fungi .
Neurological Disorder Treatment
Given the structural complexity and potential for high receptor affinity, this compound could be investigated for its effects on neurological disorders. It might modulate neurotransmitter activity or neuroreceptor interactions, which could be beneficial in treating diseases like Alzheimer’s or Parkinson’s .
Agricultural Chemical Research
The compound’s potential bioactivity makes it a candidate for agricultural chemical research. It could be studied for its effects on plant growth, pest resistance, or as a precursor to environmentally friendly pesticides or herbicides .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c24-17-10-11-21-19(14-17)23(18-8-4-5-9-20(18)25)27-28(32(21,30)31)15-22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZNWHMZSRVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


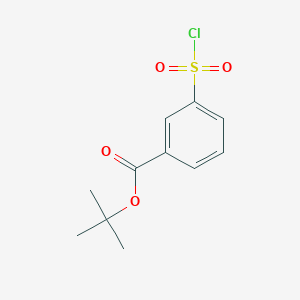
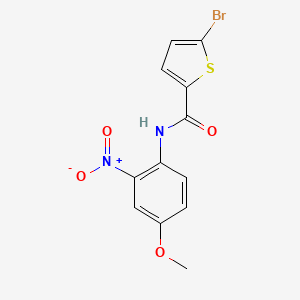
![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
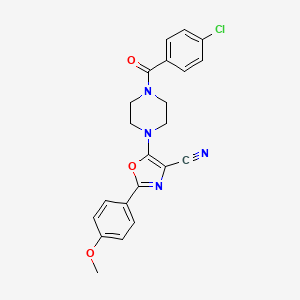

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)

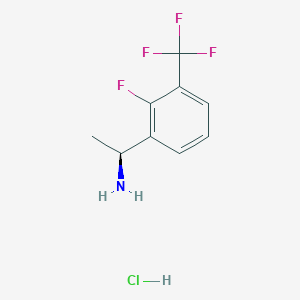
![2-chloro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2884336.png)
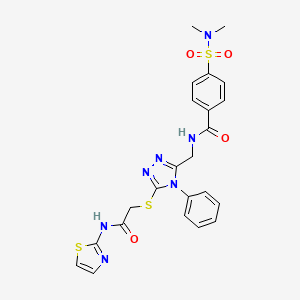
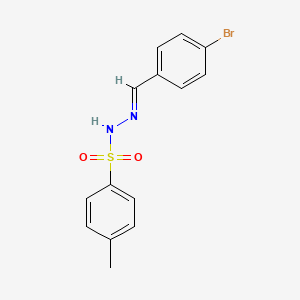
![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)
![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)